![molecular formula C14H23NO4S B2492947 1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-thia-1-azaspiro[4.5]decane-4-carboxylic acid CAS No. 2305254-87-7](/img/structure/B2492947.png)
1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-thia-1-azaspiro[4.5]decane-4-carboxylic acid
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Description
Synthesis Analysis
The synthesis of spirocyclic compounds, including those similar to the subject compound, involves strategic methodologies to incorporate the spirocyclic framework. For instance, Flefel et al. (2017) synthesized new 1-thia-azaspiro[4.5]decane derivatives showcasing the versatility of spirocyclic frameworks in the development of compounds with potential anticancer activity (Flefel, El‐Sayed, Mohamed, El-Sofany, & Awad, 2017). Additionally, Mai et al. (2010) described the synthesis of a closely related compound, demonstrating the importance of maintaining stereochemistry throughout the synthetic process (Mai, Green, Bates, & Fang, 2010).
Scientific Research Applications
Anticancer Research
The potential anticancer applications of 1-thia-azaspiro[4.5]decane derivatives have been explored in scientific research. New derivatives and their thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized and evaluated against various cancer cell lines, including HepG-2, PC-3, and HCT116. Some compounds showed moderate to high inhibitory activities, indicating the relevance of this scaffold in anticancer drug development (Flefel et al., 2017).
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-8-thia-1-azaspiro[4.5]decane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S/c1-13(2,3)19-12(18)15-7-4-10(11(16)17)14(15)5-8-20-9-6-14/h10H,4-9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFRBXZUGBSFDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C12CCSCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-thia-1-azaspiro[4.5]decane-4-carboxylic acid |
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